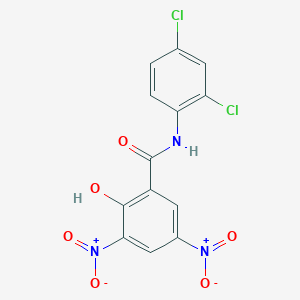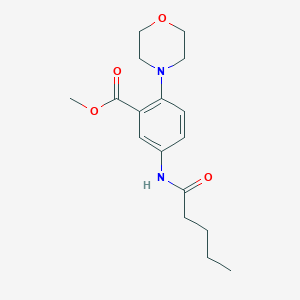![molecular formula C16H15N5O4 B12484351 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B12484351.png)
N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a benzotriazole moiety and a benzodioxin structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole moiety, which can be synthesized by diazotization of 5-methyl-o-phenylenediamine followed by cyclization in the presence of acetic acid . The benzodioxin structure can be synthesized through nitration and subsequent reduction reactions . The final step involves coupling the benzotriazole and benzodioxin intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, bases like sodium hydroxide for substitution reactions, and coupling agents like EDCI for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups onto the benzotriazole moiety .
Aplicaciones Científicas De Investigación
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: The compound is used in the development of corrosion inhibitors and UV filters.
Industrial Chemistry: It serves as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit corrosion . In biological systems, the compound can interact with enzymes and receptors, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1H-benzotriazole: Shares the benzotriazole moiety but lacks the benzodioxin structure.
6-Methyl-1H-benzotriazole: Another benzotriazole derivative with similar properties.
Uniqueness
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to the combination of the benzotriazole and benzodioxin structures, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H15N5O4 |
|---|---|
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
N-[(5-methylbenzotriazol-1-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C16H15N5O4/c1-10-2-3-13-12(6-10)18-19-20(13)9-17-11-7-15-16(25-5-4-24-15)8-14(11)21(22)23/h2-3,6-8,17H,4-5,9H2,1H3 |
Clave InChI |
JDXWLDWOOGPZEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)

![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12484292.png)
![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one](/img/structure/B12484298.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)

![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12484322.png)

![1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484328.png)
![2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B12484331.png)

![3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12484336.png)
![N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12484341.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12484349.png)
